N-(4-Methylbenzyl)piperidin-4-amine hydrochloride
Overview
Description
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H21ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylbenzyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride typically involves the reductive amination of 4-methylbenzylamine with piperidin-4-one. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purification of the final product is achieved through crystallization or chromatography techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups at the benzyl position .
Scientific Research Applications
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
- N-(4-Methylbenzyl)piperidin-4-amine
- N-(4-Methylbenzyl)piperidin-4-amine dihydrochloride
Uniqueness
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the 4-methylbenzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmaceuticals .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZEWDMQSCUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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